6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Overview
Description
Molecular Structure Analysis
The InChI code for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is 1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Atmospheric Chemistry Studies
Research conducted by Grosjean, Grosjean, and Williams (1994) explored the atmospheric chemistry of olefins, identifying carbonyl and carboxylic acid products from the ozone-olefin reaction, a process in which hydroxyl radicals are produced. They noted the formation of compounds similar to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid under specific conditions, highlighting the importance of these reactions in atmospheric chemistry (Grosjean, Grosjean, & Williams, 1994).
Synthesis and Mass Spectra Studies
Bekkum, Graaf, Minnen-Pathuis, Peters, and Wepster (2010) focused on the synthesis and mass spectra of cyclohexane derivatives, including t-butylcyclohexanecarboxylic acids. Their work provides insight into the preparation methods and mass spectral analysis of compounds structurally related to this compound, contributing to a deeper understanding of its chemical properties (Bekkum et al., 2010).
Advanced Organic Synthesis
The research by Ramana and Potnis (1993) demonstrated the use of ethyl cyclohexene-1-carboxylate in the synthesis of various aromatic compounds, indicating the potential of using similar structures, like this compound, in complex organic syntheses (Ramana & Potnis, 1993).
Safety and Hazards
properties
IUPAC Name |
6-(butan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTSGHDTYDVNGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC=CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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